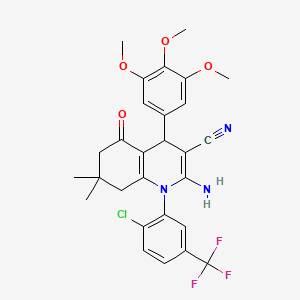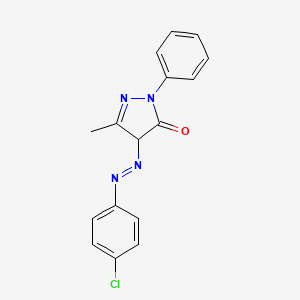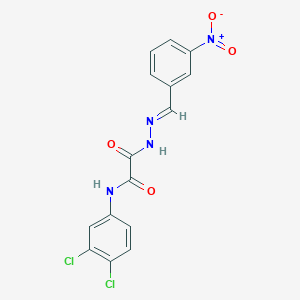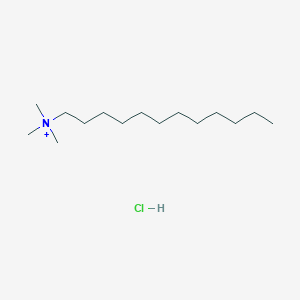![molecular formula C18H17NO3 B12040228 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 5761-07-9](/img/structure/B12040228.png)
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dimethylaminomethyl group at the 8-position, a hydroxyl group at the 7-position, and a phenyl group at the 3-position of the chromone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves a Mannich reaction. In a typical experiment, a formaldehyde solution, dimethylamine water solution, and a suitable chromone derivative are added to ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of the Mannich reaction can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-keto-3-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromone core.
Wirkmechanismus
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, while the dimethylaminomethyl group can interact with cellular receptors. These interactions can modulate signaling pathways and enzyme activities, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-methyl-7-hydroxy-3-phenyl-4H-chromen-4-one: Features a methyl group instead of a dimethylaminomethyl group, leading to variations in chemical reactivity and biological effects.
8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one: Lacks the phenyl group at the 3-position, affecting its overall properties.
Uniqueness
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to the presence of the dimethylaminomethyl group at the 8-position, which imparts distinct chemical reactivity and biological activities compared to other chromone derivatives .
Eigenschaften
CAS-Nummer |
5761-07-9 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12/h3-9,11,20H,10H2,1-2H3 |
InChI-Schlüssel |
GAOPHGBTHDAMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)
